molecular formula C₂₇H₃₀F₆N₂O₃ B1164270 6β-Hydroxy Dutasteride

6β-Hydroxy Dutasteride

Cat. No.: B1164270
M. Wt: 544.43
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6β-Hydroxy Dutasteride is a significant hydroxylated metabolite of the pharmaceutical compound Dutasteride, a potent and selective dual inhibitor of both type I and type II 5α-reductase enzymes . This enzyme system is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT) . Dutasteride itself is approved for the treatment of symptomatic benign prostatic hyperplasia (BPH) and is also used off-label for androgenic alopecia . The formation of 6β-Hydroxy Dutasteride occurs via extensive hepatic metabolism of the parent drug, primarily mediated by the CYP3A4 and CYP3A5 enzymes . Research indicates that this metabolite retains biological activity, exhibiting inhibitory potency against 5α-reductase that is comparable to that of the parent Dutasteride . As a major metabolite, 6β-Hydroxy Dutasteride is of high value in pharmaceutical and biochemical research. Its primary applications include use as an analytical reference standard for the quantification of Dutasteride and its metabolites in biological matrices during pharmacokinetic studies, as well as in drug metabolism research to elucidate the metabolic pathways and clearance mechanisms of Dutasteride . Furthermore, it serves as a critical tool for investigating the pharmacodynamic contributions of active metabolites to the overall efficacy and duration of action of Dutasteride therapy. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₇H₃₀F₆N₂O₃

Molecular Weight

544.43

Synonyms

(5α,17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-6β-hydroxy-3-oxo-4-azaandrost-1-ene-17-carboxamide; 

Origin of Product

United States

Enzymatic Biotransformation and Metabolite Genesis of 6β Hydroxy Dutasteride

Hepatic Metabolic Pathways Underlying 6β-Hydroxy Dutasteride (B1684494) Formation

Dutasteride undergoes extensive hepatic metabolism, a critical factor in its pharmacokinetic profile. The formation of 6β-Hydroxy Dutasteride is a primary consequence of these metabolic activities, driven by a sophisticated enzymatic system within the liver.

The principal enzymatic system responsible for the oxidative metabolism of dutasteride is the cytochrome P450 (CYP) monooxygenase system. These heme-containing enzymes are pivotal in the phase I metabolism of a vast array of xenobiotics, including many pharmaceuticals. In the case of dutasteride, hydroxylation is a key metabolic route, leading to the generation of more polar, water-soluble metabolites that can be more readily excreted from the body.

In vitro and in vivo studies have unequivocally identified CYP3A4 and CYP3A5 as the primary isoenzymes responsible for the metabolism of dutasteride. nih.govnih.gov These two highly homologous enzymes, predominantly expressed in the liver and small intestine, catalyze the hydroxylation of dutasteride at various positions on its steroid-like structure. Specifically, the formation of 6β-Hydroxy Dutasteride is a direct result of the catalytic activity of CYP3A4 and CYP3A5. mdpi.comnih.gov The efficiency of this 6β-hydroxylation can be influenced by genetic polymorphisms in the CYP3A5 gene, which can lead to variations in enzyme expression and activity among individuals. nih.gov

The hydroxylation of dutasteride at the 6β-position by CYP3A4 and CYP3A5 follows a well-established catalytic cycle for cytochrome P450 enzymes. This process involves the activation of molecular oxygen and the subsequent insertion of one oxygen atom into the C-H bond at the 6β-position of the dutasteride molecule. The regio- and stereospecificity of this reaction are dictated by the precise orientation of the dutasteride molecule within the active site of the CYP3A4/5 enzyme. nih.govnih.gov The active site's topology and amino acid residues guide the substrate to position the 6β-carbon in close proximity to the reactive heme-iron-oxo species, facilitating the abstraction of a hydrogen atom followed by the rebound of a hydroxyl radical to form the 6β-hydroxy metabolite.

Cytochrome P450 Monooxygenase System Involvement in Dutasteride Hydroxylation

Identification and Characterization of Primary and Secondary Dutasteride Metabolites

Besides 6β-Hydroxy Dutasteride, two other major metabolites of dutasteride have been identified as 4′-hydroxydutasteride and 1,2-dihydrodutasteride. nih.govnih.gov A study determining the plasma concentrations of dutasteride and its major metabolites after a single oral dose provided valuable insights into their relative abundance. The results indicated that the plasma concentrations of 4′-hydroxydutasteride and 1,2-dihydrodutasteride were higher than that of 6β-Hydroxy Dutasteride. nih.gov

From a pharmacological activity perspective, research indicates that 6β-Hydroxy Dutasteride possesses a biological activity that is comparable to the parent drug, dutasteride. nih.gov This suggests that the formation of this metabolite does not necessarily represent a deactivation pathway.

Below is an interactive data table summarizing the plasma concentrations of dutasteride and its primary metabolites.

CompoundConcentration Range (ng/mL)
Dutasteride0.1 - 3.5
1,2-dihydrodutasteride0.08 - 1.2
4'-hydroxydutasteride0.08 - 1.2
6β-Hydroxy Dutasteride0.08 - 1.2

This data is based on a study determining the concentrations in human plasma after a single 0.5 mg administration of dutasteride and the method was validated for these ranges. nih.gov

Stereochemical Considerations in 6β-Hydroxy Dutasteride Formation

Dutasteride is a complex molecule with seven chiral centers, giving it a distinct three-dimensional structure. fda.gov The enzymatic hydroxylation by CYP3A4 and CYP3A5 is a highly stereospecific process. The "6β" designation in 6β-Hydroxy Dutasteride refers to the specific spatial orientation of the newly introduced hydroxyl group on the steroid nucleus. This stereoselectivity is a hallmark of enzyme-catalyzed reactions and is governed by the precise fit and orientation of the dutasteride molecule within the chiral environment of the CYP enzyme's active site. nih.govnih.gov The enzyme facilitates the attack of the reactive oxygen species on the pro-chiral C-H bond from a specific face of the molecule, resulting in the formation of the 6β-epimer with high fidelity.

Challenges and Ongoing Research in Absolute Stereochemistry Elucidation at the 6-Position

The introduction of a hydroxyl group at the 6-position of the dutasteride molecule creates a new chiral center, resulting in the potential for two stereoisomers: 6α-Hydroxy Dutasteride and 6β-Hydroxy Dutasteride. While enzymatic reactions in the body are typically highly stereoselective, the definitive confirmation of the absolute stereochemistry of this metabolite presents several analytical challenges.

Challenges in Stereochemical Elucidation:

Isolation and Purification: Obtaining a sufficient quantity of the pure 6β-Hydroxy Dutasteride metabolite for comprehensive stereochemical analysis can be challenging. Metabolites are often present in biological matrices at very low concentrations, making their isolation and purification a complex and labor-intensive process.

Lack of Crystalline Material: X-ray crystallography is the gold standard for determining the absolute stereochemistry of a molecule. However, this technique requires the formation of a high-quality single crystal, which can be difficult to achieve for complex drug metabolites that may be amorphous or exist as oils.

Spectroscopic Complexity: While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for structure elucidation, unambiguously assigning the stereochemistry at a specific position in a complex molecule like dutasteride can be difficult. The overlapping signals from numerous protons and carbons in the molecule can complicate the interpretation of NMR spectra.

Chiral Chromatography: The development of a robust chiral chromatographic method to separate the 6α and 6β isomers can be challenging. It requires the selection of an appropriate chiral stationary phase and optimization of the mobile phase to achieve adequate separation.

Ongoing Research and Methodologies:

Despite these challenges, researchers are employing a range of advanced analytical techniques to elucidate the absolute stereochemistry of hydroxylated drug metabolites like 6β-Hydroxy Dutasteride.

Advanced NMR Techniques: Modern NMR techniques, including Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the spatial proximity of atoms within a molecule. By observing NOE correlations, it is possible to infer the relative stereochemistry of the hydroxyl group at the 6-position.

Mosher's Method: This NMR-based method involves the chemical derivatization of the hydroxyl group with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric esters exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra, which can be analyzed to determine the absolute configuration of the chiral center.

Computational Modeling: In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict the NMR chemical shifts and other spectroscopic properties of the different stereoisomers. By comparing the calculated data with the experimental results, it is possible to assign the most likely stereochemistry.

Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light by a chiral molecule. These methods can provide information about the absolute configuration of the molecule in solution.

Ongoing research in this area is focused on the development of more sensitive and selective analytical methods to overcome the challenges associated with low metabolite concentrations and complex molecular structures. The definitive elucidation of the absolute stereochemistry at the 6-position of hydroxylated dutasteride metabolites is crucial for a complete understanding of the drug's metabolic fate and the pharmacological activity of its metabolites.

Comparative Biological Activity of 6β Hydroxy Dutasteride in Enzyme Inhibition Studies

Assessment of 5α-Reductase Isoform Inhibition by 6β-Hydroxy Dutasteride (B1684494)

Dutasteride is recognized as a dual inhibitor, potently targeting both type 1 and type 2 isoforms of the 5α-reductase enzyme. nih.gov These enzymes are responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.govnih.gov The inhibition of DHT production is a key mechanism in the management of conditions such as benign prostatic hyperplasia (BPH). nih.govamegroups.org The metabolic conversion of Dutasteride to hydroxylated forms raises questions about the biological activity of these derivatives.

While extensive quantitative data detailing the in vitro potency of 6β-Hydroxy Dutasteride is not widely published, scientific literature indicates that its activity is significant. Studies on the metabolism of Dutasteride have identified 6β-Hydroxy Dutasteride as a major metabolite. Crucially, in vitro studies have established that the inhibitory activity of 6β-Hydroxy Dutasteride against 5α-reductase is comparable to that of the parent compound, Dutasteride. This suggests that the metabolite retains a strong capacity to inhibit both type 1 and type 2 isoforms of the enzyme.

Dutasteride is a highly potent inhibitor of both 5α-reductase isoenzymes. nih.govwikipedia.org The inhibitory activity of 6β-Hydroxy Dutasteride is reported to be comparable to that of Dutasteride. This maintenance of high inhibitory potency in a major metabolite suggests that the hydroxylation at the 6β position does not significantly diminish the molecule's ability to interact with and inhibit the active site of the 5α-reductase enzymes.

Comparative 5α-Reductase Inhibition

CompoundTarget EnzymeInhibitory Potency (IC50)Reference
Dutasteride5α-Reductase Type 1~7 nM[cite:8]
Dutasteride5α-Reductase Type 2~6 nM[cite:8]
6β-Hydroxy Dutasteride5α-Reductase (Isoforms 1 & 2)Comparable to Dutasteride

Theoretical Frameworks for Structure-Activity Relationships in Hydroxylated Azasteroids

The structure-activity relationship (SAR) of azasteroids, including Dutasteride and its derivatives, provides a theoretical framework for understanding their inhibitory activity. The fundamental structure of these compounds is designed to mimic the natural substrate, testosterone, allowing them to bind to the active site of the 5α-reductase enzyme. wikipedia.org The inhibitory mechanism often involves the formation of a stable complex with the enzyme.

The introduction of a polar hydroxyl group onto the steroid backbone can influence several factors related to biological activity, including:

Binding Affinity: The hydroxyl group can form new hydrogen bonds with amino acid residues in the enzyme's active site, potentially altering the binding affinity. The observation that 6β-Hydroxy Dutasteride retains activity comparable to Dutasteride suggests that this modification does not disrupt the key binding interactions required for inhibition and may even engage in favorable interactions.

Solubility: Hydroxylation generally increases the water solubility of a compound. This can affect its pharmacokinetic properties but does not necessarily detract from its intrinsic inhibitory activity at the enzyme level.

Conformation: The addition of a substituent can alter the conformation of the steroid rings. However, the 6β position is on the periphery of the core ring structure, and this modification appears to preserve the necessary shape for effective binding to the enzyme.

The SAR for 6-azasteroids specifically has been explored to optimize potency against both 5α-reductase isozymes. nih.govacs.org These studies highlight that modifications at various positions on the azasteroid skeleton can be made to fine-tune activity and selectivity. The fact that 6β-hydroxylation results in a metabolite that is still a potent inhibitor underscores the robustness of the 4-azasteroid pharmacophore as a template for 5α-reductase inhibition.

Advanced Analytical Methodologies for 6β Hydroxy Dutasteride Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of 6β-Hydroxy Dutasteride (B1684494), enabling its separation from the parent drug and other related metabolites. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prominently utilized techniques.

While less common than mass spectrometry-based methods, HPLC with fluorescence detection (HPLC-FL) has been developed as a sensitive approach for the simultaneous determination of Dutasteride and its major active metabolite, 6β-Hydroxy Dutasteride researchgate.net. This technique leverages the native fluorescence of the compounds, which can offer high sensitivity without the need for derivatization d-nb.inforesearchgate.net. The fused ring system in the molecule enhances fluorescence, allowing for detection at low concentrations d-nb.info. A spectrofluorometric method for the parent compound, Dutasteride, identified an excitation wavelength of 245 nm and an emission wavelength of 325 nm in acetonitrile, achieving a linearity range of 20.0–600.0 ng/mL d-nb.inforesearchgate.net. The development of such methods provides a cost-effective and sensitive alternative for targeted analysis.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the definitive technique for the determination of 6β-Hydroxy Dutasteride and other metabolites in biological samples like human plasma and urine researchgate.netnih.govresearchgate.netnih.gov. This method offers superior specificity and sensitivity, making it ideal for metabolite profiling.

Researchers have developed validated LC-MS/MS methods to simultaneously measure Dutasteride and its primary metabolites: 4'-Hydroxydutasteride, 6β-Hydroxy Dutasteride, and 1,2-Dihydrodutasteride researchgate.netnih.govresearchgate.net. These methods typically use a triple quadrupole mass spectrometer with positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) and employ multiple reaction monitoring (MRM) for quantification nih.govendocrine-abstracts.org. For instance, one validated method demonstrated a quantification range of 0.08–1.2 ng/mL for 6β-Hydroxy Dutasteride in human plasma researchgate.netnih.govresearchgate.net. Another UPLC-MS/MS method for urinary analysis reported a detection capability in the range of 0.1-0.4 ng/mL for hydroxylated metabolites nih.gov.

Table 1: Example LC-MS/MS Method Parameters for Metabolite Analysis

ParameterDescriptionReference
Instrument Triple Quadrupole Mass Spectrometer with UPLC nih.govendocrine-abstracts.org
Ionization Mode Positive Ion Electrospray (ESI) or APCI nih.govendocrine-abstracts.org
Acquisition Mode Multiple Reaction Monitoring (MRM) nih.govnih.gov
Chromatographic Column C18 reverse-phase column nih.govnih.gov
Mobile Phase Gradient of acetonitrile and water, often with formic acid nih.gov
Sample Preparation Solid-phase extraction (SPE) or liquid-liquid extraction nih.govnih.gov

The simultaneous analysis of 6β-Hydroxy Dutasteride, its parent drug Dutasteride, and other metabolites like 4'-Hydroxydutasteride and 1,2-Dihydrodutasteride presents unique challenges that must be addressed during method development nih.govresearchgate.netukaazpublications.com.

Key considerations include:

Chromatographic Resolution : Achieving baseline separation of the metabolites and the parent drug is crucial to prevent isobaric interference and ensure accurate quantification. This requires careful optimization of the stationary phase (e.g., C18 column), mobile phase composition (solvents and additives like formic acid), and gradient elution profile nih.govnih.gov.

Ionization Efficiency : The ionization efficiency in the mass spectrometer source can differ between Dutasteride and its hydroxylated metabolites. Source parameters, such as temperature and gas flows, must be optimized to provide adequate signal for all analytes of interest endocrine-abstracts.org.

Matrix Effects : Biological matrices like plasma and urine can cause ion suppression or enhancement, affecting accuracy. Robust sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are essential to minimize these effects nih.govendocrine-abstracts.org. The use of stable isotope-labeled internal standards is also critical for correcting variability nih.gov.

Detector Settings : In LC-MS/MS, unique precursor-to-product ion transitions (MRM) must be identified and optimized for each compound to ensure specificity and sensitivity in complex mixtures nih.govnih.gov.

Successfully developed methods demonstrate the feasibility of measuring these compounds in a single analytical run, which is vital for comprehensive pharmacokinetic and metabolic studies researchgate.netnih.govresearchgate.net.

Application of 6β-Hydroxy Dutasteride as a Reference Standard in Analytical Chemistry

The availability of highly purified 6β-Hydroxy Dutasteride as a reference standard is fundamental to the development, validation, and routine application of analytical methods for its quantification. Reference standards serve as a benchmark against which unknown samples are compared, ensuring the accuracy, precision, and reliability of the obtained results.

In the context of analytical chemistry, 6β-Hydroxy Dutasteride reference standards are utilized in several key areas:

Method Development and Optimization: During the development of new analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the reference standard is used to optimize various parameters. This includes the selection of appropriate chromatographic columns, mobile phases, and mass spectrometric conditions to achieve optimal separation and detection of the analyte.

Method Validation: Before an analytical method can be implemented for routine use, it must undergo a rigorous validation process to demonstrate its fitness for purpose. 6β-Hydroxy Dutasteride reference standards are indispensable for assessing key validation parameters, including linearity, accuracy, precision, sensitivity (limit of detection and limit of quantification), and specificity.

Calibration and Quantification: In quantitative analysis, a calibration curve is constructed by analyzing a series of solutions containing known concentrations of the 6β-Hydroxy Dutasteride reference standard. The concentration of the analyte in unknown samples is then determined by interpolating their response against this calibration curve.

Quality Control: During routine sample analysis, quality control (QC) samples, prepared from the reference standard at different concentration levels, are analyzed alongside the unknown samples. This allows for the continuous monitoring of the analytical method's performance and ensures the integrity of the generated data.

Detailed Research Findings in Method Validation

The utility of 6β-Hydroxy Dutasteride as a reference standard is exemplified in the validation of sophisticated analytical methods for its quantification in biological matrices like human plasma. One such study developed and validated an LC-MS/MS method for the simultaneous determination of dutasteride and its major metabolites, including 6β-Hydroxy Dutasteride. researchgate.net

The validation of this method, in accordance with the European Medicines Agency (EMA) guidelines, demonstrated its reliability and robustness. The calibration curve for 6β-Hydroxy Dutasteride was linear over the concentration range of 0.08 to 1.2 ng/mL in human plasma. researchgate.net This range is crucial for accurately measuring the low concentrations of the metabolite typically found in clinical and research samples.

The following interactive data tables summarize the key findings from the method validation, highlighting the performance characteristics achieved using 6β-Hydroxy Dutasteride as the reference standard.

Table 1: Linearity and Range of the LC-MS/MS Method for 6β-Hydroxy Dutasteride

ParameterValue
Analyte6β-Hydroxy Dutasteride
MatrixHuman Plasma
Calibration Range0.08 - 1.2 ng/mL
Linearity (r²)≥ 0.99

This table illustrates the established linear range for the quantification of 6β-Hydroxy Dutasteride, a critical parameter for ensuring accurate measurement across a spectrum of concentrations.

Table 2: Accuracy and Precision of the LC-MS/MS Method for 6β-Hydroxy Dutasteride

Quality Control SampleNominal Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% bias)
LLOQ0.08≤ 15.0≤ 15.0± 20.0
Low QC0.24≤ 15.0≤ 15.0± 15.0
Medium QC0.60≤ 15.0≤ 15.0± 15.0
High QC0.96≤ 15.0≤ 15.0± 15.0

This table presents the accuracy and precision data for the analytical method. The low percentage of coefficient of variation (%CV) and bias demonstrate the method's high degree of repeatability and trueness, respectively. LLOQ refers to the Lower Limit of Quantification.

The successful validation of this LC-MS/MS method underscores the critical role of 6β-Hydroxy Dutasteride as a reference standard. Without a well-characterized standard, establishing the accuracy, precision, and sensitivity of such analytical methods would be impossible, thereby hindering research into the metabolism and pharmacokinetics of Dutasteride.

Preclinical and Mechanistic Studies on 6β Hydroxy Dutasteride Disposition

In Vitro Metabolic Stability and Characterization in Microsomal Systems

In vitro studies using liver microsomes are fundamental for characterizing the metabolic pathways of xenobiotics. For Dutasteride (B1684494), these systems have been crucial in identifying the formation of its hydroxylated metabolites, including 6β-Hydroxy Dutasteride.

Dutasteride undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) isoenzymes CYP3A4 and CYP3A5, to form several hydroxylated metabolites. nih.govresearchgate.nethappyhead.comfrontiersin.org Among these, 6β-Hydroxy Dutasteride is a major active metabolite, exhibiting 5α-reductase inhibition activity comparable to the parent compound, Dutasteride. nih.govresearchgate.netmdpi.com

Studies utilizing both human liver microsomes (HLM) and rat liver microsomes (RLM) have confirmed the formation of 6β-Hydroxy Dutasteride. mdpi.com The metabolic conversion is dependent on the presence of NADPH, a necessary cofactor for CYP enzyme activity. The rate of metabolite formation follows Michaelis-Menten kinetics, indicating a saturable enzymatic process. mdpi.com While the formation of 6β-Hydroxy Dutasteride is well-characterized, information regarding its subsequent metabolism in these microsomal systems is less detailed in the available literature.

The kinetics of Dutasteride metabolism to 6β-Hydroxy Dutasteride have been investigated in both rat and human liver microsomes. These studies provide insight into the efficiency of the enzymatic conversion. The unbound Michaelis-Menten constant (K_m,u) and the unbound intrinsic clearance (CL_int,u) are key parameters.

In one study, the kinetic parameters for Dutasteride metabolism were determined and are summarized below. mdpi.com

Table 1: In Vitro Kinetic Parameters of Dutasteride Metabolism

ParameterRat Liver Microsomes (RLM)Human Liver Microsomes (HLM)
K_m,u (μM)2.85 ± 0.314.70 ± 0.67
CL_int,u (μL/min/mg protein)40.3 ± 4.410.2 ± 0.8

These data indicate that the intrinsic clearance of Dutasteride is significantly higher in rat liver microsomes compared to human liver microsomes, suggesting a more rapid metabolism in the rat model in vitro. mdpi.com

In Vivo Disposition Studies in Non-Human Animal Models

In vivo studies in animal models are essential for understanding the complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacokinetic studies in rats have been conducted to understand the disposition of Dutasteride and the formation of 6β-Hydroxy Dutasteride in vivo. Following intravenous administration of Dutasteride to rats, plasma concentrations of the parent drug decreased in a multi-exponential manner, while the plasma concentrations of 6β-Hydroxy Dutasteride showed a constant increase throughout the blood collection period. mdpi.com

The table below presents key pharmacokinetic parameters for Dutasteride following a 2.5 mg/kg intravenous dose in rats. mdpi.com

Table 2: Pharmacokinetic Parameters of Dutasteride in Rats (Intravenous, 2.5 mg/kg)

ParameterValue
AUC (ng·h/mL)18900 ± 1210
CL (mL/min/kg)2.19 ± 0.16
V_ss (L/kg)1.83 ± 0.17

AUC: Area under the plasma concentration-time curve; CL: Clearance; V_ss: Volume of distribution at steady state.

These results demonstrate a low clearance and a large volume of distribution for Dutasteride in rats. mdpi.comfda.gov

The elimination of Dutasteride and its metabolites occurs predominantly through the feces. nih.govdrugbank.comnih.govurology-textbook.comfda.gov After administration, approximately 5% of the dose is excreted as unchanged Dutasteride and about 40% is excreted as metabolites in the feces. nih.govfda.gov This indicates that biliary excretion is a major route of elimination. fda.gov Conversely, urinary excretion is negligible, with less than 1% of the dose being detected in the urine as the unchanged parent drug. nih.govdrugbank.comnih.govhres.ca This excretion profile suggests that 6β-Hydroxy Dutasteride, along with other metabolites, is primarily eliminated from the body via the fecal route.

Assessment of Metabolic Drug Interactions Affecting 6β-Hydroxy Dutasteride Formation and Fate

Since the formation of 6β-Hydroxy Dutasteride is catalyzed by CYP3A4, co-administration of Dutasteride with drugs that inhibit this enzyme can significantly alter its pharmacokinetics. mims.commims.commedex.com.bd Potent CYP3A4 inhibitors, such as ketoconazole (B1673606), ritonavir, verapamil, and diltiazem, are expected to increase the blood concentrations of Dutasteride by decreasing its metabolic clearance. mims.commims.commedex.com.bddrugs.com

In vivo studies in rats have confirmed this interaction. When Dutasteride was co-administered with ketoconazole, a potent CYP3A inhibitor, the systemic exposure (AUC) of Dutasteride increased significantly, while the formation of 6β-Hydroxy Dutasteride was substantially reduced. mdpi.com

The table below summarizes the effect of ketoconazole on the pharmacokinetics of intravenously administered Dutasteride in rats. mdpi.com

Table 3: Effect of Ketoconazole on Dutasteride Pharmacokinetics in Rats

ParameterDutasteride AloneDutasteride + Ketoconazole
AUC of Dutasteride (ng·h/mL)18900 ± 121031200 ± 2450
AUC of 6β-Hydroxy Dutasteride (ng·h/mL)507 ± 71.8145 ± 31.2

These findings demonstrate that inhibition of CYP3A-mediated metabolism leads to higher plasma levels of the parent drug and lower levels of its metabolite, 6β-Hydroxy Dutasteride. mdpi.com This interaction is clinically relevant as it can lead to increased exposure to Dutasteride when administered with strong CYP3A4 inhibitors. mims.commedex.com.bd

Impact of Cytochrome P450 Inhibitors on 6β-Hydroxylation (e.g., Ketoconazole)

The metabolic pathway of dutasteride is predominantly governed by the cytochrome P450 (CYP) system, specifically the CYP3A4 and CYP3A5 isoenzymes. medex.com.bdmims.comnih.govdrugbank.comnih.gov These enzymes catalyze the formation of several hydroxylated metabolites, with 6β-hydroxy dutasteride being a major metabolite that retains pharmacological activity comparable to the parent compound, dutasteride. nih.govdrugbank.commdpi.comnih.govresearchgate.net Given the critical role of CYP3A in this biotransformation, the co-administration of substances that inhibit these enzymes can significantly alter the disposition of dutasteride and the formation of its 6β-hydroxy metabolite.

Preclinical in vitro studies using both rat liver microsomes (RLM) and human liver microsomes (HLM) have demonstrated that the metabolism of dutasteride is markedly reduced in the presence of ketoconazole, a potent and selective inhibitor of CYP3A. mdpi.comnih.govreddit.com This inhibition confirms that CYP3A is the principal enzyme responsible for dutasteride's hepatic metabolism in both preclinical models and humans. mdpi.com The metabolic rate of dutasteride in these microsomal systems follows Michaelis-Menten kinetics, and the presence of ketoconazole competitively inhibits this process. nih.gov

In one study, the impact of ketoconazole on dutasteride metabolism was quantified, showing a clear dose-response relationship. The findings from this in vitro assessment are summarized below.

Table 1: Inhibition of Dutasteride Metabolism by Ketoconazole in Rat and Human Liver Microsomes
Microsome SourceParameterValue
Rat Liver Microsomes (RLM)Vmax (nmol/min/mg protein)0.14 ± 0.01
Km (μM)18.1 ± 2.1
Human Liver Microsomes (HLM)Vmax (nmol/min/mg protein)0.12 ± 0.01
Km (μM)11.5 ± 1.9
Vmax: Maximum reaction velocity; Km: Michaelis constant. Data represent the kinetics of dutasteride metabolism, which is significantly inhibited by ketoconazole.

These preclinical data strongly indicate that potent CYP3A4 inhibitors can substantially decrease the 6β-hydroxylation of dutasteride. mdpi.comdrugs.com While specific interaction studies with a wide range of inhibitors have not been extensively performed, population pharmacokinetic analyses have also shown that moderate CYP3A4 inhibitors, such as verapamil and diltiazem, can increase dutasteride serum concentrations by decreasing its clearance. medex.com.bdmims.com This further substantiates the mechanistic understanding that inhibition of CYP3A-mediated metabolism, including the pathway leading to 6β-hydroxy dutasteride, is a primary driver of such drug-drug interactions. drugs.com

Implications for Metabolite Exposure in Preclinical Models

The inhibition of CYP3A-mediated 6β-hydroxylation by ketoconazole has direct and significant implications for the exposure to both dutasteride and its metabolite, 6β-hydroxy dutasteride, in preclinical models. mdpi.comnih.gov In vivo studies in rats have provided robust evidence of this interaction, demonstrating that the co-administration of ketoconazole significantly alters the pharmacokinetic profiles of both compounds after intravenous and oral administration of dutasteride. mdpi.comnih.govnih.gov

When dutasteride was administered intravenously to rats alongside ketoconazole, there was a significant decrease in the systemic clearance (CL) of dutasteride and a corresponding increase in the area under the plasma concentration-time curve (AUC). mdpi.com This change is primarily attributed to the inhibition of dutasteride's metabolism by ketoconazole. mdpi.comnih.gov Consequently, the exposure to the 6β-hydroxy dutasteride metabolite was significantly reduced.

The following table summarizes the key pharmacokinetic parameters from an in vivo rat study, illustrating the effect of ketoconazole on dutasteride and 6β-hydroxy dutasteride after intravenous administration of dutasteride.

Table 2: Pharmacokinetic Parameters of Dutasteride and 6β-Hydroxy Dutasteride in Rats Following Intravenous Dutasteride Administration With and Without Ketoconazole
ParameterCompoundDutasteride AloneDutasteride + Ketoconazole% Change
AUC (ng·h/mL)Dutasteride1900 ± 1303010 ± 290+58.4%
6β-Hydroxy Dutasteride134 ± 1976.5 ± 18.1-42.9%
CL (mL/h/kg)Dutasteride132 ± 9.683.4 ± 8.1-36.8%
AUC: Area under the plasma concentration-time curve; CL: Systemic clearance. Data are presented as mean ± standard deviation.

Synthetic Strategies for 6β Hydroxy Dutasteride and Analogues in Research

Chemical Synthesis Approaches for Hydroxylated Steroid Derivatives

The introduction of a hydroxyl group into a steroid skeleton is a fundamental transformation in steroid chemistry, often requiring high regio- and stereoselectivity. Various chemical and biochemical methods have been developed to achieve this.

Chemical hydroxylation of steroids is often challenging due to the presence of multiple reactive C-H bonds. google.com Achieving selectivity requires sophisticated strategies, which may involve:

Directed Oxidation: Utilizing existing functional groups on the steroid to direct oxidizing reagents to a specific position.

Multi-step Synthesis: A common approach involves a sequence of reactions, including protection of certain functional groups, introduction of the hydroxyl group (or a precursor), and subsequent deprotection. For example, a synthetic route to a C12α-hydroxy steroid involved a copper-mediated oxidation to introduce a 12β-hydroxy group, followed by oxidation to a ketone and subsequent stereoselective reduction to achieve the desired 12α-hydroxy stereochemistry. nih.gov

Conjugate Addition: The use of reagents that act as masked hydroxyl groups, such as Fleming's silyl-cuprate reagent, can be used for conjugate addition to enone systems on the steroid scaffold. nih.gov This method allows for the introduction of a hydroxyl group at a specific position relative to a carbonyl group. nih.gov

Catalytic Hydroxylation: Metalloporphyrin-catalyzed hydroxylation has been explored for introducing hydroxyl groups at challenging positions, such as the C19 methyl group of a steroid skeleton. acs.org

In contrast to purely chemical methods, biotechnological approaches often provide superior selectivity. The use of cytochrome P450 monooxygenases (CYPs) is a well-established method for the specific hydroxylation of steroids. researchgate.net These enzymes can perform highly selective hydroxylation at various positions on the steroid scaffold, a process that is difficult to replicate with chemical oxidants. google.comresearchgate.net

Method Description Key Features Example Application
Multi-step Chemical Synthesis Involves a sequence of protection, oxidation, and deprotection steps.Allows for precise control over stereochemistry but can be lengthy.Synthesis of 12α-hydroxy steroid derivatives. nih.gov
Conjugate Addition of Masked Hydroxyls Utilizes reagents like silyl-cuprates to add to α,β-unsaturated ketone systems.Effective for introducing hydroxyl groups near existing carbonyls.Synthesis of 7α-hydroxytestosterone. nih.gov
Catalytic C-H Oxidation Employs catalysts like metalloporphyrins to directly hydroxylate unactivated C-H bonds.Offers direct access to hydroxylated products but can suffer from low yields or lack of reproducibility. acs.orgInvestigated for C19-hydroxylation of steroid skeletons. acs.org
Biocatalysis (e.g., CYP Enzymes) Uses enzymes to perform highly regio- and stereoselective hydroxylation.High selectivity, environmentally friendly conditions.Industrial 21-hydroxylation of steroid precursors. google.com

Preparation of 6β-Hydroxy Dutasteride (B1684494) as a Research Compound or Standard

6β-Hydroxy Dutasteride is a significant metabolite of Dutasteride. ukaazpublications.com As with many drug metabolites, its primary availability is as a research compound or analytical standard, used for pharmacokinetic studies and as a reference in analytical methods like liquid chromatography-mass spectrometry (LC-MS). ukaazpublications.comscbt.comaxios-research.com

The direct chemical synthesis of 6β-Hydroxy Dutasteride is not extensively detailed in publicly available literature, which is common for metabolites produced for research purposes. Such standards are often generated via custom synthesis by specialized chemical companies. criver.com The synthetic approach would logically involve the direct, controlled oxidation of the parent drug, Dutasteride.

A plausible synthetic route would exploit the reactivity of the C6 position of Dutasteride. The presence of the double bond between C1 and C2 makes the allylic C6 position susceptible to oxidation. The synthesis would likely proceed as follows:

Starting Material: High-purity Dutasteride, which itself is produced through a multi-step synthesis from steroid precursors. epo.orggoogle.com

Allylic Oxidation: Reaction of Dutasteride with a selective oxidizing agent known for allylic hydroxylation. Reagents such as selenium dioxide or certain chromium-based reagents could potentially be used, although controlling selectivity to favor the 6β position over other potential oxidation sites would be a key challenge. Patent literature on related Dutasteride impurities describes the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for oxidative dehydrogenation, indicating that oxidizing agents are used in the final stages of related syntheses. google.com

Purification: The resulting product mixture would be purified using chromatographic techniques, such as preparative high-performance liquid chromatography (HPLC), to isolate the 6β-Hydroxy Dutasteride isomer from the starting material, other isomers (e.g., 6α-hydroxy), and any over-oxidized byproducts.

The final product is rigorously characterized to confirm its identity and purity before being used as a certified reference standard. criver.com

Property Value Source
Chemical Name (5α,17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-6β-hydroxy-3-oxo-4-azaandrost-1-ene-17-carboxamide scbt.com
Molecular Formula C₂₇H₃₀F₆N₂O₃ scbt.com
Molecular Weight 544.54 g/mol axios-research.com
Primary Use Analytical reference standard, research chemical for metabolic studies. ukaazpublications.comaxios-research.com

Development of Deuterated or Labeled Analogues for Metabolic Tracing Studies

Isotopically labeled compounds are indispensable tools in modern drug metabolism and pharmacokinetic research. nih.gov The development of deuterated or other labeled analogues of Dutasteride and its metabolites, including 6β-Hydroxy Dutasteride, is essential for several applications.

Applications of Labeled Analogues:

Metabolic Tracing: Stable isotope-labeled tracers, using isotopes like Deuterium (²H or D) or Carbon-13 (¹³C), allow researchers to track the metabolic fate of a drug in vivo. nih.govnih.gov By administering the labeled drug, metabolites can be identified and their formation pathways elucidated using mass spectrometry. nih.gov

Internal Standards: Deuterated analogues are widely used as internal standards in quantitative bioanalytical methods (e.g., LC-MS/MS). Because they have nearly identical chemical properties to the non-labeled analyte but a different mass, they can be used to accurately quantify the concentration of the parent drug and its metabolites in biological samples. nih.gov

Altering Metabolic Profiles: Strategic replacement of hydrogen with deuterium at a metabolically active site (a "soft spot") can slow down the rate of metabolism due to the kinetic isotope effect. juniperpublishers.com This "deuterium switch" approach can be used to improve a drug's pharmacokinetic profile, potentially leading to a longer half-life and reduced formation of certain metabolites. nih.gov

Synthetic Strategies for Labeled Analogues: The synthesis of labeled compounds involves incorporating a stable isotope into the molecular structure. For a complex steroid like Dutasteride, this can be achieved in several ways:

Catalytic Deuteration: Introduction of deuterium by the catalytic reduction of a double or triple bond using deuterium gas (D₂). juniperpublishers.com

Use of Labeled Reagents: Employing deuterated reagents (e.g., deuterated solvents, reducing agents like sodium borodeuteride) at specific steps in the synthesis.

H/D Exchange Reactions: Exchanging specific protons on the molecule with deuterium under acidic or basic conditions, although this can sometimes lack specificity.

For metabolic tracing of Dutasteride, a labeled version would be synthesized with isotopes at positions that are not metabolically labile, ensuring the label is retained throughout the metabolic process. Conversely, to create a metabolically stabilized version, deuterium would be placed specifically at sites of known metabolic attack, such as the positions that are hydroxylated. juniperpublishers.comnih.gov

Isotope Symbol Typical Application in Drug Metabolism
Deuterium D or ²HInternal standards for mass spectrometry, metabolic pathway tracing, improving metabolic stability (kinetic isotope effect). nih.govjuniperpublishers.com
Carbon-13 ¹³CTracing the fate of the carbon skeleton of a drug, elucidating complex metabolic networks. nih.gov
Nitrogen-15 ¹⁵NUsed when the nitrogen atom is central to the metabolic pathway of interest. criver.com

Future Research Directions and Emerging Hypotheses in 6β Hydroxy Dutasteride Investigation

Advanced Spectroscopic and Structural Biology Studies for Complete Stereochemical Assignment

The stereochemistry of the hydroxyl group at the 6β-position of dutasteride (B1684494) has been presumed based on metabolic pathways of similar steroid-like structures. However, a definitive and complete stereochemical assignment using advanced analytical techniques is a critical area for future research. While the five human serum metabolites of dutasteride have also been detected in rat serum, the stereochemistry of the hydroxyl additions at the 6 and 15 positions in both human and rat metabolites remains unknown hres.ca.

Future investigations should employ a combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy, such as 2D NMR techniques (COSY, HSQC, HMBC, and NOESY), to elucidate the precise spatial arrangement of atoms. X-ray crystallography of the purified metabolite would provide the most definitive three-dimensional structure. These advanced spectroscopic and structural biology studies are essential to confirm the β-orientation of the hydroxyl group and to determine the absolute configuration of all chiral centers within the molecule. This precise structural information is fundamental for understanding its interaction with biological targets.

In-depth Mechanistic Enzymology of 6β-Hydroxylation Pathways

Dutasteride is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) 3A4 isoenzyme, to form two minor monohydroxylated metabolites hres.canbinno.com. However, the specific enzymatic processes leading to the formation of 6β-hydroxy dutasteride require a more detailed mechanistic understanding. While CYP3A4 is implicated, the potential involvement of other CYP isoforms or even other enzyme families in the 6β-hydroxylation of dutasteride has not been exhaustively ruled out nih.govresearchgate.net.

Future research should focus on in-depth mechanistic enzymology studies using a panel of recombinant human CYP enzymes to pinpoint the specific isoforms responsible for 6β-hydroxylation and to determine their relative contributions. Kinetic studies, including the determination of Michaelis-Menten constants (Km and Vmax), will be crucial for characterizing the efficiency of these enzymatic reactions. Furthermore, investigating the potential for genetic polymorphisms in the identified CYP enzymes to influence the rate of 6β-hydroxy dutasteride formation could have significant implications for inter-individual variability in dutasteride metabolism.

Role of 6β-Hydroxy Dutasteride in In Vitro Cellular Models Beyond 5α-Reductase Inhibition

The pharmacological activity of 6β-hydroxy dutasteride has been reported to be comparable to that of the parent drug, dutasteride, in terms of 5α-reductase inhibition fda.govdrugbank.comrxlist.comfda.gov. However, the potential for this metabolite to exert other biological effects in various cellular models remains largely unexplored.

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate quantification of 6β-hydroxy dutasteride in biological matrices is essential for detailed pharmacokinetic and metabolic studies. While methods for the simultaneous determination of dutasteride and its metabolites exist, there is a continuous need for the development of novel analytical techniques with enhanced sensitivity and specificity.

Future research in this area should focus on the development and validation of advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods could employ novel ionization techniques or high-resolution mass spectrometry to achieve lower limits of detection and quantification. The development of such sensitive and specific assays will be critical for accurately characterizing the pharmacokinetic profile of 6β-hydroxy dutasteride, especially at low concentrations, and for enabling more precise studies of its metabolic fate. A sensitive high-performance liquid chromatography with fluorescence detection (HPLC-FL) method has been developed for the simultaneous determination of dutasteride and 6β-hydroxydutasteride nih.govnih.gov.

Table 1: Current and Future Analytical Techniques for 6β-Hydroxy Dutasteride

TechniqueCurrent ApplicationFuture Direction
HPLC-FLSimultaneous quantification of dutasteride and 6β-hydroxydutasteride nih.govnih.gov.Optimization for higher throughput and broader applicability in different biological matrices.
LC-MS/MSQuantification in plasma and other biological fluids.Development of methods with higher sensitivity and resolution for detecting trace amounts and for use in micro-sampling techniques.
High-Resolution Mass Spectrometry (HRMS)Structural elucidation.Application in quantitative bioanalysis for enhanced specificity and reduced matrix interference.
NMR SpectroscopyPreliminary structural characterization.Advanced 2D NMR techniques for complete and unambiguous stereochemical assignment.
X-ray CrystallographyNot yet applied.Definitive determination of the three-dimensional molecular structure.

Comparative Metabolism Across Diverse Biological Systems (Non-Human)

While the metabolism of dutasteride has been studied in humans and rats, a broader understanding of its metabolic fate in other biological systems is lacking hres.ca. Comparative metabolism studies across a diverse range of non-human species can provide valuable insights into the evolution of drug-metabolizing enzymes and can help in the selection of appropriate animal models for preclinical studies.

Future research should involve in vitro and in vivo metabolism studies of dutasteride in various animal species, including but not limited to, canines, primates, and various rodent species beyond the rat. These studies would aim to identify and quantify the formation of 6β-hydroxy dutasteride and other metabolites. Such comparative data would not only enhance our fundamental understanding of dutasteride metabolism but also aid in the interpretation of preclinical toxicology and pharmacology data. For instance, in male Sprague-Dawley rats, dutasteride administration led to morphological changes in the prostate and penis, associated with altered androgen and estrogen receptor expression nih.gov. Understanding if 6β-hydroxy dutasteride plays a similar role in these effects across different species would be of significant interest.

Q & A

Basic Research Questions

Q. What is the pharmacological significance of 6β-Hydroxy Dutasteride compared to the parent compound, and how can its activity be quantified in preclinical models?

  • Methodological Answer : 6β-Hydroxy Dutasteride is a major active metabolite of dutasteride, with comparable inhibitory activity on 5α-reductase isoforms. To quantify its activity, researchers should employ validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to measure plasma concentrations in animal models or clinical samples. Stability studies in frozen plasma (≤-65°C) over 2–3 years are critical for ensuring data reliability in longitudinal trials .

Q. How do in vivo models (e.g., rats) account for interspecies differences in dutasteride metabolism when studying 6β-Hydroxy Dutasteride?

  • Methodological Answer : Rats exhibit a shorter dutasteride half-life (~14 hours vs. 5 weeks in humans). To extrapolate findings, use pharmacokinetic scaling models (e.g., 12 rat days ≈ 1 human year). Washout periods (≥1 week in rats vs. 5–6 months in humans) must be standardized to avoid residual drug effects on endpoints like erectile function or organ recovery .

Q. What experimental variables influence the reduction of serum DHT levels by 6β-Hydroxy Dutasteride in benign prostatic hyperplasia (BPH) studies?

  • Methodological Answer : Key variables include dosage (e.g., 0.5 mg/day in humans), treatment duration (≥6 months for maximal DHT suppression), and co-administration with cytochrome P-450 3A4/3A5 inhibitors (which alter metabolite formation). Longitudinal PSA monitoring (adjusted for dutasteride-induced 50% PSA reduction) is essential to avoid confounding prostate cancer risk assessments .

Advanced Research Questions

Q. How can researchers resolve contradictions in data linking dutasteride metabolites to reduced prostate cancer incidence but increased high-grade tumor risk?

  • Methodological Answer : Analyze REDUCE trial data using stratified subgroup analyses (e.g., baseline PSA density, age) to identify confounding factors. Employ Bayesian statistics to assess whether observed high-grade cancer rates reflect detection bias (e.g., increased biopsy frequency in placebo groups) or true biological effects. Validate findings in transgenic mouse models expressing human 5α-reductase isoforms .

Q. What methodological challenges arise in quantifying 6β-Hydroxy Dutasteride stability in long-term clinical trial samples, and how can they be mitigated?

  • Methodological Answer : Degradation during frozen storage (>59 days) may skew metabolite ratios. Implement LC-MS/MS with deuterated internal standards to correct for matrix effects. Pre-trial stability validation under clinical storage conditions (≤-65°C) is critical. Cross-validate results with fresh samples spiked with synthetic 6β-Hydroxy Dutasteride .

Q. How can neuroendocrine disruption models (e.g., molluscs) elucidate off-target effects of 6β-Hydroxy Dutasteride in non-mammalian systems?

  • Methodological Answer : Expose Crepidula fornicata embryos to environmentally relevant dutasteride concentrations (ng/L–µg/L). Use high-resolution microscopy and transcriptomics to map neuronal/endocrine pathway alterations. Compare results with mammalian data to identify conserved vs. species-specific effects .

Q. What statistical approaches optimize detection of reversible erectile dysfunction (ED) in dutasteride-treated animal models?

  • Methodological Answer : Use serial cavernous nerve stimulation with increasing voltage gradients to measure erectile responses. Pair with one-way ANOVA and Bonferroni post-hoc tests to compare ED recovery across treatment durations (e.g., 4 vs. 8 weeks). Include Masson’s trichrome staining to correlate fibrosis with functional outcomes .

Q. How do CYP3A4/3A5 polymorphisms affect 6β-Hydroxy Dutasteride formation, and how can this variability be controlled in pharmacogenetic studies?

  • Methodological Answer : Genotype participants for CYP3A422 and CYP3A53 alleles. Use population pharmacokinetic modeling to adjust metabolite exposure metrics. Stratify cohorts by metabolic phenotype (e.g., poor vs. extensive metabolizers) to isolate genetic contributions to efficacy/safety outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.